alpha-Cypermethrin

Vue d'ensemble

Description

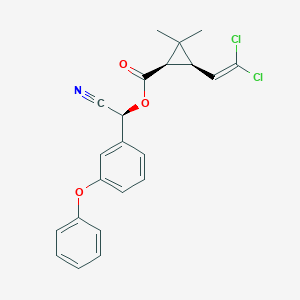

Alpha-Cypermethrin is a widely used pyrethroid insecticide known for its effectiveness against a broad spectrum of insect pests. It is an enriched enantiomeric mixture of two isomers of cypermethrin, specifically (S)-α-cyano-3-phenoxybenzyl-(1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate and ®-α-cyano-3-phenoxybenzyl-(1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylate . This compound is known for its high insecticidal activity and is used in agriculture, public health, and animal health to control various insect pests .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cypermethrin involves the reaction of cypermethrin acid chloride with α-cyano-3-phenoxybenzyl alcohol. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels. The final product is formulated into various forms such as emulsifiable concentrates, wettable powders, and suspension concentrates for different applications .

Analyse Des Réactions Chimiques

Metabolic Degradation Pathways

Alpha-cypermethrin undergoes ester hydrolysis as its primary metabolic reaction. Key steps include:

-

Ester bond cleavage : Splits into cyclopropane carboxylic acid (CPCA) and 3-phenoxybenzaldehyde (3-PBA) derivatives .

-

Oxidation : 3-PBA undergoes 4'-hydroxylation to form 4'-hydroxy-3-phenoxybenzoic acid, followed by sulfate conjugation .

-

Tissue-specific metabolism :

| Metabolite | Biological Fate | Detection Matrix |

|---|---|---|

| CPCA | Urinary excretion (49%) | Plasma, adipose tissue |

| 3-PBA derivatives | Fecal elimination (38%) | Liver, kidney |

| Sulfate conjugates | Rapid renal clearance | Urine |

Oxidative Transformation Mechanisms

Non-enzymatic reactions involve:

-

ROS generation :

-

Antioxidant system activation :

Structural Reactivity Profile

The compound demonstrates stereospecific reactivity, with cis-isomers showing 4-8× greater metabolic lability than trans configurations . Its dichlorovinyl group facilitates radical-mediated chain reactions, particularly under UV exposure, leading to photodegradation products including chlorinated biphenyls .

DNA interaction studies reveal:

These reactions underlie α-cypermethrin's environmental persistence (DT₅₀ = 30-90 days in soil) and bioaccumulation potential (BCF = 950 in fish) . The oxidative stress mechanism involves Fenton-like reactions where Fe²⁺ catalyzes - OH production from H₂O₂, inducing 8-oxoguanine lesions .

Applications De Recherche Scientifique

Agricultural Applications

Alpha-cypermethrin is extensively utilized in agriculture for pest control due to its high efficacy against a variety of pests.

Crop Protection

- Target Crops : Commonly used on fruit crops (e.g., apples, grapes, avocados), vegetables (e.g., broccoli, tomatoes), and other agricultural products (e.g., cotton, rice).

- Application Rates : Typically lower than other cypermethrin isomers due to its higher biological activity. For instance, recommended application rates range from 20 to 30 mg AI/m² for effective control of target pests .

| Crop Type | Target Pests | Application Rate (mg AI/m²) |

|---|---|---|

| Fruit | Aphids, Mites | 20-30 |

| Vegetables | Leafhoppers, Beetles | 20-30 |

| Cotton | Bollworms | 20-30 |

| Rice | Planthoppers | 20-30 |

Efficacy Studies

A study conducted in India demonstrated that this compound maintained over 80% mortality against Culex quinquefasciatus and Anopheles stephensi for up to 20 weeks when applied at a dosage of 100 mg AI/m² .

Public Health Applications

This compound plays a crucial role in vector control programs aimed at managing disease vectors such as mosquitoes.

Vector Control

- Target Vectors : Effective against Aedes aegypti, the primary vector for dengue fever.

- Resistance Management : Continuous use has led to resistance development; however, studies indicate that resistance can be reversed by rotating insecticides with different modes of action .

| Vector Species | Application Method | Efficacy Duration |

|---|---|---|

| Aedes aegypti | Indoor Residual Spraying (IRS) | Up to 20 weeks |

| Culex quinquefasciatus | IRS | Up to 20 weeks |

Veterinary Applications

This compound is also utilized in veterinary medicine for controlling ectoparasites on livestock.

Ectoparasiticides

- Target Parasites : Effective against ticks and mites in cattle and sheep.

- Dosage : Administered as topical formulations with specific dosages tailored to animal weight and type .

Environmental Impact and Safety

While this compound is effective, its environmental impact must be carefully managed due to its high toxicity to aquatic organisms.

Toxicity Profiles

- Aquatic Toxicity : Highly toxic to fish and aquatic invertebrates; thus, application near water bodies requires caution.

- Human Health Risks : Classified as a Group C "Possible human carcinogen" based on animal studies showing increased lung adenomas .

Resistance Development in Mosquitoes

A laboratory study showed that a strain of Aedes aegypti developed an 11.86-fold resistance level after repeated exposure to this compound. The fitness cost associated with this resistance indicates that judicious use can help manage resistance levels effectively .

Long-term Efficacy Study

A small-scale evaluation demonstrated that this compound WP formulations maintained residual efficacy for up to 15 weeks against target mosquito species without adverse effects on human health during application .

Mécanisme D'action

Alpha-Cypermethrin exerts its insecticidal effects by interacting with the sodium channels in the nerve membranes of insects. It prevents the closure of these channels, leading to prolonged depolarization of the nerve membrane, which results in paralysis and eventual death of the insect . The primary molecular targets are the voltage-gated sodium channels, and the pathway involved includes the disruption of normal nerve impulse transmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cypermethrin: A racemic mixture of isomers, less potent than alpha-Cypermethrin.

Zeta-Cypermethrin: Another enriched isomeric form of cypermethrin, similar in potency to this compound.

Uniqueness

This compound is unique due to its higher insecticidal activity compared to cypermethrin. This increased potency is attributed to the specific isomeric composition of this compound, which enhances its effectiveness against a broader range of insect pests .

Activité Biologique

Alpha-cypermethrin is a widely used synthetic pyrethroid insecticide known for its efficacy against various pests. Understanding its biological activity, including its toxicological effects, mechanisms of action, and environmental impact, is critical for assessing risks associated with its use. This article reviews recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily exerts its insecticidal effects by disrupting the normal functioning of sodium channels in the nervous system of insects. This leads to prolonged depolarization and hyperexcitation, resulting in paralysis and death. In mammals, this compound shows potential neurotoxic effects, primarily through the inhibition of cholinesterase (ChE) activity, which is crucial for neurotransmitter regulation.

Key Mechanisms:

- Sodium Channel Modulation : Disruption leads to hyperactivity in the nervous system.

- Cholinesterase Inhibition : Affects neurotransmitter breakdown, causing toxicity.

Acute and Sub-Acute Toxicity

Research indicates that this compound can induce various toxicological effects in mammals. A study by Đikić et al. demonstrated that repeated exposure to low doses resulted in significant oxidative stress and DNA damage across various tissues, particularly in the brain .

Table 1: Toxicological Findings from Recent Studies

Oxidative Stress Response

This compound exposure has been associated with increased oxidative stress markers. For instance, a study found elevated levels of thiobarbituric acid reactive substances (TBARS) in the brain of rats treated with this compound, indicating lipid peroxidation as a consequence of oxidative damage .

Key Findings:

- Increased glutathione peroxidase (GPx) activity was observed as an adaptive response to oxidative stress.

- DNA damage was noted at almost all tested doses, highlighting the genotoxic potential of this compound.

Case Studies

- Neurotoxicity in Rats : A study conducted by Wolansky et al. reported decreased motor activity and neurobehavioral changes in rats following acute exposure to this compound . The findings indicated that even low doses could lead to significant neurotoxic effects.

- Chronic Exposure Effects : Research evaluating dietary exposure to continuous small doses showed no significant oxidative stress markers but did reveal alterations in antioxidant levels, suggesting a complex interaction between dosage and biological response .

Environmental Impact

The persistence of this compound in the environment raises concerns about its ecological effects. Studies indicate that it can bioaccumulate in aquatic organisms and may have detrimental effects on non-target species.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing alpha-cypermethrin-induced organ toxicity in mammalian models?

Researchers should measure biochemical markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP) for liver toxicity, and urea/creatinine for kidney dysfunction. Dose-response studies in rodents, with exposure durations mimicking real-world scenarios (e.g., 28-day subchronic toxicity tests), are critical. Histopathological analyses of liver and kidney tissues should complement biochemical assays to confirm structural damage .

Q. How should dose-response experiments be designed to evaluate resistance evolution in target pests like Rhipicephalus microplus?

Use bioassays (e.g., adult immersion tests) with logarithmic serial dilutions of this compound. Calculate mortality rates using Abbott’s formula: , where and are survival rates in untreated and treated groups, respectively . Resistance ratios (RR₅₀) derived from LC₅₀ values (lethal concentration for 50% mortality) distinguish susceptible vs. resistant populations. Include positive controls (lab-susceptible strains) for validation .

Q. What protocols ensure compliance with regulatory guidelines for this compound residue analysis in agricultural settings?

Follow EPA and WHO protocols for gas chromatography (GC-ECD or GC-MS) to quantify residues in soil, water, and crops. Validate methods with recovery studies (70–120% acceptable range) and limit of quantification (LOQ) ≤0.01 mg/kg. For field trials, adhere to Good Laboratory Practice (GLP) and include untreated controls to account for environmental variability .

Q. How can researchers differentiate between field-evolved resistance and laboratory-induced tolerance in pest populations?

Conduct reciprocal crosses between field and lab strains to assess genetic dominance of resistance traits. Use molecular markers (e.g., kdr mutations in voltage-gated sodium channels) to confirm heritability. Compare resistance ratios (RR) across generations under controlled selection pressures .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound toxicity data between in vitro and in vivo models?

Perform interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 activity). Validate in vitro hepatocyte assays with in vivo metabolite profiling (e.g., cis/trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid). Address discrepancies via benchmark dose (BMD) modeling to harmonize risk assessments .

Q. How can multi-omics approaches elucidate molecular mechanisms of this compound resistance in arthropods?

Integrate transcriptomics (RNA-seq) to identify overexpression of detoxification genes (e.g., CYP450, GST), proteomics to quantify enzyme activity, and metabolomics to track metabolite shifts (e.g., glutathione conjugates). Use CRISPR-Cas9 knockouts to validate gene function in resistance phenotypes .

Q. What experimental frameworks quantify the environmental persistence of this compound under varying climatic conditions?

Conduct photodegradation studies using UV-Vis spectroscopy to measure half-lives in water/soil under controlled light, pH, and temperature. Apply fugacity modeling to predict partitioning across air, water, and soil compartments. Validate with field data from geospatially diverse regions .

Q. How do researchers validate the efficacy of this compound nanoemulsions in vector control programs?

Compare mortality rates of nanoemulsions vs. conventional formulations using WHO cone bioassays. Use dynamic light scattering (DLS) to characterize droplet size (<100 nm optimal) and stability. Field trials should measure residual efficacy on insecticide-treated nets (ITNs) over 12–24 months, accounting for washing frequency and UV degradation .

Q. What statistical methods address variability in this compound bioassay data across heterogeneous pest populations?

Apply multivariate analysis (e.g., MANOVA) to assess interactions between variables like strain, age, and exposure history. Use Holm-Bonferroni correction to adjust p-values for multiple comparisons. Bootstrap resampling enhances confidence intervals for LC₅₀ estimates in small-sample studies .

Q. How can cross-resistance between this compound and other pyrethroids inform integrated pest management (IPM)?

Screen pest populations for shared resistance mechanisms (e.g., kdr mutations, esterase amplification). Rotate this compound with non-pyrethroid insecticides (e.g., neonicotinoids) to delay resistance. Use synergists like piperonyl butoxide (PBO) to inhibit metabolic detoxification pathways .

Propriétés

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-NSHGMRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274146 | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C @ 0.07 mm Hg | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C)., Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol., In water, 0.01 mg/l @ 25 °C. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/ml @ 20 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000017 [mmHg], 1.73X10-5 mm Hg @ 20 °C | |

| Record name | alpha-Cypermethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellowish brown semisolid mass., Colorless crystals | |

CAS No. |

65731-84-2, 67375-30-8, 72204-44-5 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65731-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065731842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cypermethrin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067375308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 24501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPERMETHRIN, S(1R,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF5M1O25X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8X078CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78-81 °C | |

| Record name | ALPHACYPERMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.